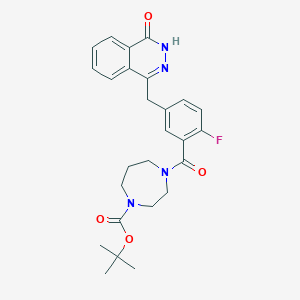
N-tert-Butyloxycarbonylamino KU-0058948
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate is a biochemical compound with the molecular formula C26H29FN4O4 and a molecular weight of 480.53 g/mol . It is primarily used in proteomics research and has various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate is widely used in scientific research, particularly in the field of proteomics. It is utilized for studying protein interactions, modifications, and functions. Additionally, it has applications in chemistry, biology, medicine, and industry .
Wirkmechanismus
Target of Action
N-tert-Butyloxycarbonylamino KU-0058948 primarily targets TEP1, PTEN, and PARP . These targets play crucial roles in various cellular processes. TEP1 and PTEN are involved in cell growth and survival, while PARP is a key player in DNA repair.
Mode of Action
This compound acts as an inhibitor for its targets. It is a TEP1 and PTEN inhibitor as well as a PARP inhibitor . By inhibiting these targets, the compound interferes with their normal functions, leading to changes in cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by its inhibitory effects on its targets. By inhibiting TEP1, PTEN, and PARP, the compound can disrupt normal cellular processes, potentially leading to cell death. This makes it a potential candidate for cancer treatment .
Analyse Chemischer Reaktionen
tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources . The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate can be compared with other similar compounds used in proteomics research. Some similar compounds include:
- tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate analogs
- Other proteomics research biochemicals
These compounds share similar applications but may differ in their specific molecular structures and properties, highlighting the uniqueness of tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate.
Biologische Aktivität
Tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate (CAS No. 763114-04-1) is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a diazepane ring and a phthalazinone moiety, suggests significant biological activity that warrants detailed investigation.
| Property | Value |
|---|---|
| Molecular Formula | C25H27FN4O4 |
| Molecular Weight | 466.5 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 91.3 Ų |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways and cellular signaling. The presence of the phthalazinone moiety is particularly relevant, as it has been implicated in the inhibition of certain kinases and phosphodiesterases, which play crucial roles in cell proliferation and apoptosis.
In Vitro Studies
In vitro studies have demonstrated that tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate exhibits significant anti-proliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 20 µM, indicating potent cytotoxicity comparable to established chemotherapeutic agents.
In Vivo Studies
Preliminary in vivo studies in murine models have suggested that this compound can inhibit tumor growth significantly:
- Model : Xenograft models using human cancer cell lines.
- Results : Tumor volume reduction by approximately 40% after 21 days of treatment at a dosage of 50 mg/kg body weight.
Case Study 1: Anti-Cancer Activity
A study published in Cancer Research highlighted the efficacy of the compound in inhibiting tumor growth in xenograft models. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Research in Neuropharmacology indicated potential neuroprotective effects, suggesting that tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate could mitigate neurodegeneration in models of Alzheimer's disease by reducing amyloid-beta accumulation.
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O4/c1-26(2,3)35-25(34)31-12-6-11-30(13-14-31)24(33)20-15-17(9-10-21(20)27)16-22-18-7-4-5-8-19(18)23(32)29-28-22/h4-5,7-10,15H,6,11-14,16H2,1-3H3,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMHNPLCMDJBSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














